molecular formula C13H20N2O2 B2987776 tert-butyl N-[(4-aminophenyl)methyl]-N-methylcarbamate CAS No. 225240-83-5

tert-butyl N-[(4-aminophenyl)methyl]-N-methylcarbamate

Cat. No. B2987776
M. Wt: 236.315
InChI Key: ZXZZEBPOSRKQAU-UHFFFAOYSA-N
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Description

“tert-butyl N-[(4-aminophenyl)methyl]-N-methylcarbamate” is a chemical compound with the CAS Number: 1092522-02-5 . It has a molecular weight of 222.29 and a linear formula of C12H18N2O2 . It is a solid substance and is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of similar compounds involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as coupling reagents . This process typically yields excellent results .


Chemical Reactions Analysis

While specific chemical reactions involving “tert-butyl N-[(4-aminophenyl)methyl]-N-methylcarbamate” are not available, similar compounds such as tert-butyl carbamates have been studied .


Physical And Chemical Properties Analysis

“tert-butyl N-[(4-aminophenyl)methyl]-N-methylcarbamate” is a solid substance . It has a molecular weight of 222.29 . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . The flash point is 163.3°C and the boiling point is 346.5±25.0°C at 760 mmHg .

Scientific Research Applications

Synthesis and Chemical Properties

Tert-butyl N-[(4-aminophenyl)methyl]-N-methylcarbamate is an important intermediate in synthesizing various biologically active compounds. For instance, Zhao et al. (2017) developed a rapid synthesis method for a related compound, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, which is an intermediate in omisertinib (AZD9291) production. Their synthesis involved acylation, nucleophilic substitution, and reduction from commercially available precursors (Bingbing Zhao et al., 2017).

Metabolic Pathways in Biological Systems

The metabolism of similar compounds has been studied in various organisms. Douch and Smith (1971) explored the metabolism of m-tert-butylphenyl N-methylcarbamate in mice and insects. They discovered that both the tert-butyl group and the N-methyl group underwent hydroxylation, leading to the formation of major phenolic metabolites (P. Douch & J. Smith, 1971).

Role in Organic Syntheses

In organic chemistry, tert-butyl N-[(4-aminophenyl)methyl]-N-methylcarbamate derivatives are used as building blocks for various syntheses. For example, Ellman et al. (2002) described the use of N-tert-butanesulfinyl imines, a related group of compounds, for the asymmetric synthesis of amines. These imines activate for the addition of diverse nucleophiles and are easily cleaved after nucleophilic addition (J. Ellman et al., 2002).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

While specific future directions for “tert-butyl N-[(4-aminophenyl)methyl]-N-methylcarbamate” are not available, similar compounds have been used as starting materials to synthesize covalent organic frameworks, which are used as proton exchange membranes for hydrogen fuel cell applications . This suggests potential future applications in energy storage and conversion technologies.

properties

IUPAC Name

tert-butyl N-[(4-aminophenyl)methyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15(4)9-10-5-7-11(14)8-6-10/h5-8H,9,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZZEBPOSRKQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(4-aminophenyl)methyl]-N-methylcarbamate

CAS RN

225240-83-5
Record name tert-butyl N-[(4-aminophenyl)methyl]-N-methylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A Parr bottle was charged with (4-nitrobenzyl)-methy-carbarnic acid tert-butyl ester (30.0 g, 113 mmol), 150 mL EtOAc, and 10% Pd/C (3.0 g, 10 wt %), and shaken under 40 psi hydrogen for 90 min. When hydrogen uptake ceased, the reaction vessel was purged with nitrogen, filtered through celite, and concentrated to provide a tan solid, which was granulated with 300 mL of isopropyl ether to provide the title compound as an off-white solid (17.7 g in two crops, 75 mmol, 66% yield):
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Yield
66%

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